REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[CH:8]=1.[N:19]12[CH2:26][CH2:25][CH:22]([CH2:23][CH2:24]1)[C:21](=[O:27])[CH2:20]2.[OH-].[Na+]>O.C(OCC)C>[CH3:18][O:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:21]1([OH:27])[CH:22]3[CH2:25][CH2:26][N:19]([CH2:24][CH2:23]3)[CH2:20]1)[CH:16]=[CH:15]2 |f:3.4|
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Name
|
|
Quantity
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1.86 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC2=CC=C(C=C2C=C1)OC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0.53 g
|
Type
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reactant
|
Smiles
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N12CC(C(CC1)CC2)=O
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −70° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
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Details
|
The crystalline product was filtered
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Type
|
WASH
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Details
|
was washed with cold diethyl ether (2 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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COC=1C=C2C=CC(=CC2=CC1)C1(CN2CCC1CC2)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |